molecular formula C11H16O2 B032954 1-Adamantanecarboxylic acid CAS No. 828-51-3

1-Adamantanecarboxylic acid

Cat. No. B032954
Key on ui cas rn: 828-51-3
M. Wt: 180.24 g/mol
InChI Key: JIMXXGFJRDUSRO-UHFFFAOYSA-N
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Patent
US09447063B2

Procedure details

A two-neck round bottom flask was connected to a reflux condenser, to which aluminum chloride (AlCl3, 7.15 mmol) was injected, followed by cooling at −5° C. in argon environment. Then, bromine (Br2, 66 mmol) was added thereto, followed by stirring for 15 minutes. 1-adamantanecarboxylic acid (5.5 mmol) was added to the reaction mixture at a time, followed by stirring for 1 hour with maintaining the temperature at −5° C. The reaction mixture was then additionally stirred for 48 hours with raising the temperature slowly to room temperature. Upon completion of stirring, ice water was poured to the mixture to terminate the reaction. Excessive bromine was de-colored by adding sodium pyrosulfite. The de-colored reactant was extracted by using chloroform. The extracted organic layer was dried over sodium sulfate, followed by concentration under reduced pressure to give the target compound (5.016 mmol, 92.83%).
Quantity
7.15 mmol
Type
reactant
Reaction Step One
Quantity
66 mmol
Type
reactant
Reaction Step Two
Quantity
5.5 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
92.83%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5]Br.[C:7]12([C:17]([OH:19])=[O:18])[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH2:8]1)[CH2:14]2.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>>[Br:5][C:9]12[CH2:15][CH:13]3[CH2:12][CH:11]([CH2:16][C:7]([C:17]([OH:19])=[O:18])([CH2:14]3)[CH2:8]1)[CH2:10]2 |f:0.1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
7.15 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
66 mmol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
5.5 mmol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
by stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
with maintaining the temperature at −5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then additionally stirred for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
with raising the temperature slowly to room temperature
STIRRING
Type
STIRRING
Details
Upon completion of stirring
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The de-colored reactant was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracted organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC12CC3(CC(CC(C1)C3)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.016 mmol
YIELD: PERCENTYIELD 92.83%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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